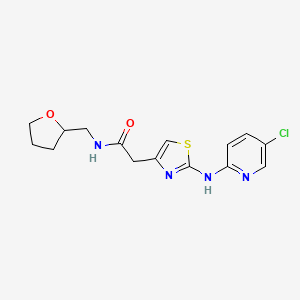
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C15H17ClN4O2S and its molecular weight is 352.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound characterized by its unique structural features, including a thiazole ring and a chlorinated pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Structural Characteristics
The molecular formula of this compound is C13H15ClN4OS, with a molecular weight of approximately 296.77 g/mol. Its structure integrates multiple functional groups that contribute to its biological activity.
The biological activity of the compound is primarily attributed to its interaction with various biological targets. The thiazole and pyridine rings are known to enhance binding affinity with enzymes and receptors, which can modulate their activity. This mechanism is crucial for understanding the compound's therapeutic potential.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit bacterial growth effectively, suggesting that this compound may share similar properties.
Anticancer Properties
Preliminary studies have suggested that the compound may possess anticancer activity. The presence of the chlorinated pyridine moiety is often associated with enhanced cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated that related compounds can induce apoptosis in cancer cells, indicating a potential mechanism for therapeutic applications.
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been explored through various assays measuring the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Similar thiazole derivatives have shown promising results in reducing inflammation in animal models, which could be applicable to this compound as well.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds structurally related to this compound:
- Antimicrobial Evaluation : A study assessed the antimicrobial properties of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability, supporting the antimicrobial potential of compounds featuring similar structures.
- Cytotoxicity Assays : In vitro cytotoxicity assays conducted on cancer cell lines revealed that thiazole-containing compounds could inhibit cell proliferation effectively. The IC50 values for these compounds were reported in the low micromolar range, suggesting potent anticancer activity.
- Inflammation Models : Research involving carrageenan-induced paw edema in rats demonstrated that thiazole derivatives significantly reduced inflammation compared to control groups, highlighting their potential as anti-inflammatory agents.
Comparative Analysis
A comparative analysis of related compounds provides insight into the structure–activity relationships (SARs) relevant to their biological activities:
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| Thiazole Derivative A | C10H8ClN3O2S | 296.77 g/mol | Antimicrobial |
| Thiazole Derivative B | C12H10ClN4OS | 310.75 g/mol | Anticancer |
| Thiazole Derivative C | C11H9ClN3O3S | 300.72 g/mol | Anti-inflammatory |
Eigenschaften
IUPAC Name |
2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2S/c16-10-3-4-13(17-7-10)20-15-19-11(9-23-15)6-14(21)18-8-12-2-1-5-22-12/h3-4,7,9,12H,1-2,5-6,8H2,(H,18,21)(H,17,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUDSOALZNTOFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CC2=CSC(=N2)NC3=NC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














